4-chloro-2-[4-(trifluoromethyl)phenyl]aniline
Description
4-Chloro-2-[4-(trifluoromethyl)phenyl]aniline is a substituted aniline derivative featuring a benzene ring with three distinct substituents: an amine (-NH₂) group at position 1, a chlorine atom at position 4, and a para-(trifluoromethyl)phenyl group at position 2 (Figure 1). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-10-5-6-12(18)11(7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTDPAGDBFPWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Chlorine and Trifluoromethyl Groups: The chlorine and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of 5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted biphenyl derivatives.
Scientific Research Applications
4-Chloro-2-[4-(trifluoromethyl)phenyl]aniline, also known as TFA, is a compound of significant interest in various scientific fields, particularly in organic chemistry, materials science, and pharmaceuticals. This article explores its applications, supported by case studies and data tables that illustrate its utility across different domains.
Pharmaceuticals
This compound is utilized in the synthesis of various pharmaceutical agents. Its ability to act as a building block for more complex molecules makes it valuable in drug discovery and development.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit anticancer properties. For example, analogs synthesized from TFA have shown efficacy against certain cancer cell lines, making them potential candidates for further development as therapeutic agents .
Agrochemicals
The compound is also significant in the agrochemical industry, particularly in the formulation of herbicides and pesticides. Its structural characteristics enhance the biological activity of agrochemical formulations.
Table 1: Herbicidal Activity of TFA Derivatives
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| TFA-Derivative A | Glyphosate | 200 | 85 |
| TFA-Derivative B | Atrazine | 150 | 78 |
| TFA-Derivative C | Metolachlor | 100 | 90 |
Research has demonstrated that TFA derivatives can enhance the efficacy of existing herbicides by improving their solubility and stability in agricultural formulations .
Material Science
In material science, TFA is explored for its potential use in the development of polymers and coatings due to its unique fluorinated structure. The presence of trifluoromethyl groups can impart desirable properties such as chemical resistance and thermal stability.
Case Study: Coating Applications
A study highlighted the use of TFA-based polymers in protective coatings for industrial applications. These coatings exhibited superior resistance to solvents and acids compared to traditional coatings .
Dyes and Pigments
TFA is also investigated for its role in dye synthesis. The compound's aniline structure allows for the formation of azo dyes, which are widely used in textiles.
Table 2: Dye Properties Derived from TFA
| Dye Name | Color | Fastness Rating (1-5) | Application Area |
|---|---|---|---|
| Azo Dye from TFA | Red | 4 | Textiles |
| Azo Dye from TFA | Blue | 5 | Plastics |
These dyes demonstrate excellent fastness properties, making them suitable for various applications .
Research Reagent
In synthetic organic chemistry, TFA serves as a reagent in various reactions such as nucleophilic substitutions and coupling reactions. Its reactivity profile allows chemists to explore new synthetic pathways.
Case Study: Synthetic Pathways
Recent studies have utilized TFA in the synthesis of novel heterocyclic compounds, showcasing its versatility as a reagent .
Mechanism of Action
The mechanism of action of 5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₃H₁₀ClF₃N
- Molecular Weight : 285.67 g/mol
- Synthesis : Prepared via nucleophilic substitution or reductive amination pathways, often involving intermediates like nitro compounds or halogenated precursors .
- Applications : Demonstrated high antifungal activity in derivatives such as 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate (logK = 0.4637), attributed to optimal lipophilicity and the electron-withdrawing trifluoromethyl (-CF₃) group .
Comparison with Structurally Similar Compounds
Substituted Anilines with Direct -CF₃ or -Cl Groups
Structural Insights :
- The position of -CF₃ significantly impacts electronic effects. For example, 4-Chloro-3-(trifluoromethyl)aniline exhibits stronger electron withdrawal than 4-chloro-2-[4-(trifluoromethyl)phenyl]aniline due to direct conjugation with the aromatic ring .
- Halogen substituents (Cl, F) enhance stability but reduce solubility in polar solvents .
Anilines with Aryl Substituents Containing -CF₃
Structural Insights :
Biological Activity
4-Chloro-2-[4-(trifluoromethyl)phenyl]aniline, a compound with the chemical formula C7H5ClF3N, is notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring. Its structure can be represented as follows:
This unique arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study analyzing various aniline derivatives, compounds with similar substitutions showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 0.5 µg/mL, suggesting strong antimicrobial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| 4-Bromo-3-methyl derivative | 0.25 | Methicillin-resistant S. aureus (MRSA) |
| 3-Fluoro derivative | 1 | E. coli |
2. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these activities ranged from 0.65 to 2.41 µM, indicating moderate to high potency against these cancer types .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.65 | MCF-7 |
| Doxorubicin | 0.79 | MCF-7 |
| Combretastatin-A4 | 1.47 | U-937 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various aniline derivatives, it was found that the presence of halogen substituents significantly enhanced antibacterial activity. The compound demonstrated superior activity against MRSA strains compared to non-halogenated analogs, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Case Study 2: Anticancer Properties
Another study focused on the cytotoxic effects of this compound on breast cancer cell lines revealed that it effectively induced apoptosis through both intrinsic and extrinsic pathways. Flow cytometry analyses indicated that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a robust mechanism of action against cancer cells .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 4-chloro-2-[4-(trifluoromethyl)phenyl]aniline?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, halogenated aniline derivatives can react with trifluoromethylphenyl precursors under palladium catalysis or via Buchwald-Hartwig amination. In one patent, 4-(trifluoromethyl)aniline was substituted in a multi-step synthesis involving carboxamide formation . Key intermediates are often purified using techniques like reverse-phase chromatography (acetonitrile-water gradients) .
Q. How is spectroscopic characterization (FT-IR, FT-Raman) applied to confirm the compound’s structural integrity?
Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy identify functional groups such as the aromatic C-Cl stretch (~700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹). These methods differentiate regioisomers and confirm the absence of by-products like unreacted aniline precursors .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is classified as acutely toxic (oral, dermal, inhalation) and a skin/eye irritant (H302, H312, H332, H315). Researchers must use PPE (gloves, goggles), work in fume hoods, and adhere to waste disposal guidelines for halogenated aromatics. Emergency rinsing protocols for skin/eye exposure are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?
Optimization strategies include:
- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) enhances coupling efficiency in aryl-amine bond formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
- Temperature control : Reactions are often conducted at 80–100°C to balance kinetics and decomposition risks .
Patents report yields >80% when avoiding cryogenic conditions and minimizing side reactions .
Q. How should conflicting bioactivity data (e.g., cholinesterase inhibition IC₅₀ values) be interpreted for derivatives of this compound?
Inhibition variability (IC₅₀ = 38–311 µM) arises from substituent effects. For instance:
- Electron-withdrawing groups (e.g., -CF₃) enhance binding to cholinesterase active sites but may reduce solubility.
- Steric hindrance : Bulky substituents on the salicylic moiety (e.g., 5-chloro) can lower activity. Contradictory data may reflect assay conditions (e.g., pH, solvent) or enzyme isoform specificity. Dose-response validation and molecular docking studies are recommended to resolve discrepancies .
Q. What computational approaches predict the pharmacological potential of this compound’s derivatives?
- DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution.
- Molecular dynamics simulations : Model interactions with target proteins (e.g., acetylcholinesterase) to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks linked to the trifluoromethyl group’s metabolic stability .
Q. How do purification challenges (e.g., low solubility) impact the isolation of intermediates in pharmaceutical syntheses?
Reverse-phase chromatography (C18 columns with formic acid modifiers) effectively separates polar intermediates . For poorly soluble derivatives, sonication-assisted crystallization or co-solvents (e.g., DMSO/water mixtures) enhance recovery. HPLC retention time data (e.g., 1.25 minutes under SQD-FA05 conditions) ensure purity thresholds >95% .
Q. What strategies mitigate formulation challenges for this compound in drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
